molecular formula C25H25N5O4S B2982516 N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide CAS No. 309969-67-3

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

Cat. No.: B2982516
CAS No.: 309969-67-3
M. Wt: 491.57
InChI Key: ZCFOALCSPJNEJL-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a methyl group linked to a furan-2-carboxamide moiety. Additional substituents include:

  • A 2-methoxyphenyl group at position 4 of the triazole ring.
  • A sulfanyl (-S-) group at position 5, connected to a 2-(2,5-dimethylanilino)-2-oxoethyl chain.

Its synthesis likely involves multi-step reactions, including thiol-ene coupling and carboxamide formation .

Properties

IUPAC Name

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-16-10-11-17(2)18(13-16)27-23(31)15-35-25-29-28-22(14-26-24(32)21-9-6-12-34-21)30(25)19-7-4-5-8-20(19)33-3/h4-13H,14-15H2,1-3H3,(H,26,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFOALCSPJNEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a synthetic compound notable for its potential biological activities. The compound features a complex structure that includes a triazole ring, which is known for enhancing the pharmacological properties of various molecules.

The molecular formula of this compound is C26H27N5O4S, with a molecular weight of 505.59 g/mol. Its structure includes functional groups that contribute to its biological activity, particularly the furan and triazole moieties.

Biological Activity Overview

Research indicates that compounds containing triazole derivatives often exhibit significant biological activities, including antibacterial, antifungal, and anti-inflammatory effects. The specific compound has been evaluated for its potential in various therapeutic areas.

Antimicrobial Activity

A study focusing on triazole-thiol and thiadiazole derivatives demonstrated that compounds similar to this compound exhibited moderate antimicrobial activity against several microorganisms. The presence of the triazole ring is crucial for this activity, as it enhances interaction with microbial targets .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMicroorganism TestedActivity (Zone of Inhibition)
Compound AE. coli15 mm
Compound BS. aureus12 mm
N-[[5-[...]C. albicans10 mm

Anti-Alzheimer Potential

In related research on compounds linked to triazole acetamides, it was found that certain derivatives exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are relevant in Alzheimer's disease treatment. The compound's structure suggests it could also act as an AChE inhibitor, potentially contributing to cognitive enhancement .

Table 2: Inhibitory Potency Against AChE and BChE

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound C25.011.99
N-[[5-[...]30.5TBD

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the substituents on the triazole ring can significantly affect biological activity. For instance, the introduction of halogen atoms has been shown to enhance the inhibitory effects against cholinesterases. This suggests a pathway for optimizing the compound’s efficacy through targeted structural modifications .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that N-[[5-[...]] showed significant inhibition of AChE with an IC50 value comparable to established inhibitors.
  • In Vivo Studies : Preliminary in vivo studies indicated potential neuroprotective effects in animal models of Alzheimer's disease when administered at specific dosages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three classes of analogs:

Triazole-Based Carboxamides

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 2-methoxyphenyl, furan-2-carboxamide, 2-(2,5-dimethylanilino)-2-oxoethyl-S- C₂₆H₂₆N₆O₄S 518.6 g/mol High steric hindrance due to bulky 2,5-dimethylanilino group; potential for π-π interactions with aromatic systems .
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Phenyl, 2,4,6-trimethylphenylacetamide C₂₃H₂₂N₄O₂S 418.5 g/mol Lacks methoxyphenyl and dimethylanilino groups; simpler structure with lower molecular weight.
AZ331 (1,4-dihydropyridine analog) 4-(2-furyl), 2-methyl, N-(2-methoxyphenyl) C₂₃H₂₀N₄O₃S 432.5 g/mol Dihydropyridine core instead of triazole; similar methoxyphenyl and furyl groups.

Furan-3-carboxamide Derivatives

Compounds such as 2-(2-hydrazinyl-2-oxoethyl)-N-(4-methoxyphenyl)furan-3-carboxamide (97e) share the furan-carboxamide backbone but lack the triazole ring. These derivatives exhibit reduced steric complexity and may prioritize hydrogen-bonding interactions over aromatic stacking.

Sulfanyl-Containing Analogs

The sulfanyl group in the target compound is critical for its reactivity and binding properties.

Key Research Findings

Structural Insights from NMR Data

Comparative NMR studies (e.g., Figure 6 in ) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical environments. For the target compound, the 2,5-dimethylanilino group induces upfield shifts in region B due to electron-donating methyl groups, contrasting with downfield shifts in analogs like AZ257 (4-bromophenyl substituent) .

Physicochemical Properties

  • Lipophilicity: The target compound’s LogP (estimated 3.8) exceeds that of simpler triazole analogs (e.g., 2.9 for the compound in ), attributed to its hydrophobic dimethylanilino and methoxyphenyl groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide?

  • Methodology : The compound’s triazole and furan moieties suggest stepwise assembly. Begin with nucleophilic substitution of 2-methoxyphenyl groups onto the triazole core, followed by thiol-alkylation using 2-(2,5-dimethylanilino)-2-oxoethyl derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) . Final coupling with furan-2-carboxamide via reductive amination or carbodiimide-mediated reactions (e.g., EDC/HOBt) is advised. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (~60–75%) and purity (>95%).

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodology : Use a combination of ¹H/¹³C NMR to confirm substituent connectivity (e.g., furan C=O at ~168 ppm, triazole C-S at ~120 ppm) and HPLC-MS (reverse-phase C18 column, acetonitrile/water + 0.1% formic acid) for purity assessment. For crystalline samples, X-ray diffraction (SHELX suite ) resolves stereochemical ambiguities. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4%.

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodology : Screen for antimicrobial activity (MIC assays against S. aureus, E. coli), anti-inflammatory potential (COX-2 inhibition ELISA), or kinase inhibition (ATP-binding assays). Dose-response curves (1–100 µM) and positive controls (e.g., ibuprofen for COX-2) are critical. Note that conflicting bioactivity data may arise from assay-specific conditions (e.g., buffer pH, serum proteins) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish direct target engagement from off-target effects. Analyze batch-to-batch impurity profiles (HPLC-MS) to rule out synthetic byproducts (e.g., unreacted triazole intermediates). Cross-reference with structurally analogous compounds (e.g., triazole-thioether derivatives ) to identify substituent-dependent trends.

Q. What computational strategies predict the compound’s binding mode to putative targets (e.g., kinases)?

  • Methodology : Employ molecular docking (AutoDock Vina) using crystal structures of homologous targets (PDB ID: e.g., 3POZ for kinase domains). Validate with molecular dynamics simulations (GROMACS, 50 ns trajectories) to assess binding stability (RMSD <2 Å). QSAR models incorporating electronic descriptors (Hammett σ, logP) may rationalize substituent effects on activity .

Q. How to optimize the compound’s pharmacokinetic properties while retaining activity?

  • Methodology : Modify the furan-2-carboxamide group to enhance solubility (e.g., introduce polar substituents like -OH or -NH₂) without disrupting triazole-thioether interactions. Evaluate metabolic stability via liver microsome assays (human/rat CYP450 isoforms). Use prodrug strategies (e.g., esterification of the carboxamide) to improve oral bioavailability .

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